1-(Dodecylbenzyl)pyridinium chloride
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds and Pyridinium (B92312) Salts Research
1-(Dodecylbenzyl)pyridinium chloride belongs to the broad class of Quaternary Ammonium Compounds (QACs) and, more specifically, is a derivative of pyridinium salts. nih.gov QACs are organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. nih.gov This cationic nature is a defining feature of their chemical behavior. The research landscape for QACs is extensive, as they are utilized as antimicrobials, surfactants, preservatives, and antistatic agents in a multitude of products, including cleaners, disinfectants, and personal care items. nih.gov
Pyridinium salts are a subclass of QACs where the nitrogen atom is part of a pyridine (B92270) ring. nih.gov The antimicrobial activity of pyridinium salts is a significant area of academic interest and is influenced by factors such as the length of the alkyl chain attached to the nitrogen atom, molecular hydrophobicity, and surface activity. nih.govresearchgate.net Research has consistently shown that these compounds can disrupt microbial cell membranes, leading to cell death. nih.gov The academic investigation of this compound builds upon this foundational knowledge, exploring how its specific structural modifications influence these well-established properties of QACs and pyridinium salts.
Structural Characteristics and Their Implications for Fundamental Chemical Behavior
The chemical behavior of this compound is a direct consequence of its distinct molecular architecture. Its structure is amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.
Hydrophilic Head: The pyridinium cation, a six-membered aromatic ring containing a positively charged nitrogen atom, constitutes the hydrophilic portion of the molecule. This charge allows it to readily interact with water and other polar molecules.
Hydrophobic Tail: The hydrophobic part consists of a long dodecyl (C12) alkyl chain attached to a benzyl (B1604629) group, which is in turn bonded to the pyridinium nitrogen. nih.govncats.io This long hydrocarbon tail is nonpolar and repels water, preferring to interact with other nonpolar substances like oils and greases.
This dual nature is the primary driver of its behavior as a cationic surfactant. In aqueous solutions, these molecules orient themselves at interfaces (e.g., air-water or oil-water), reducing surface tension. Above a specific concentration, known as the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles. nepjol.info In these micelles, the hydrophobic tails cluster together in the core, away from the water, while the hydrophilic pyridinium heads form the outer shell, interacting with the surrounding aqueous environment. nepjol.info This micellization is a key aspect of its function in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C24H36ClN |
| Molecular Weight | 374.00 g/mol |
| Appearance | Solid |
| Key Structural Features | Cationic Pyridinium Head, Hydrophobic Dodecylbenzyl Tail |
Overview of Key Academic Research Trajectories for this compound
Academic research on this compound and structurally similar long-chain pyridinium salts has primarily focused on three areas that leverage its surfactant and cationic properties.
Corrosion Inhibition: A significant trajectory of research investigates the use of pyridinium-based cationic surfactants as corrosion inhibitors, particularly for mild steel in acidic environments. rdd.edu.iqmdpi.com The mechanism involves the adsorption of the surfactant molecules onto the metal surface. The positively charged pyridinium head interacts with the metal surface, while the hydrophobic tails form a dense, protective layer. mdpi.com This film acts as a barrier, isolating the metal from corrosive species in the environment. mdpi.comresearchgate.net Research has shown that the efficiency of inhibition increases with the concentration of the surfactant as a more complete protective layer is formed. rdd.edu.iq The formation of aggregates and the shape of these adsorbed structures on the steel surface are crucial factors influencing the corrosion rate. researchgate.net
Antimicrobial Activity: Building on the known biocidal properties of QACs, research explores the efficacy of long-chain pyridinium salts against various microorganisms. nih.gov The antimicrobial action is generally attributed to the disruption of the microbial cell membrane by the surfactant molecules. nih.gov The long hydrophobic tail penetrates the lipid bilayer of the cell membrane, while the cationic head interacts with the negatively charged components of the membrane, leading to a loss of structural integrity and eventual cell lysis. Studies on related compounds have demonstrated that the length of the alkyl chain is a critical determinant of antimicrobial effectiveness, with chains of 12 to 14 carbons often showing high activity. semanticscholar.org
Surfactant Properties and Micelle Formation: The fundamental behavior of this compound as a surfactant is a core area of academic study. Research in this domain characterizes its properties in solution, such as its ability to lower surface tension and its micellization characteristics. chemicalbook.com The critical micelle concentration (CMC) is a key parameter determined in these studies, as it marks the point of spontaneous micelle formation and a significant change in the physicochemical properties of the solution. researchgate.net The study of micelle formation is essential for understanding how this compound functions in applications requiring emulsification, dispersion, and cleaning. sigmaaldrich.comnih.gov
Table 2: Summary of Key Academic Research Findings on Related Pyridinium Compounds
| Research Area | Key Findings |
|---|---|
| Corrosion Inhibition | Pyridinium-based surfactants adsorb on metal surfaces, forming a protective film. mdpi.com Inhibition efficiency is dependent on concentration and the structure of the adsorbed molecular layer. rdd.edu.iqresearchgate.net The process involves the replacement of water molecules on the metal surface by the inhibitor molecules. mdpi.com |
| Antimicrobial Activity | The mechanism involves disruption of the bacterial cell membrane. nih.gov Antimicrobial potency is strongly influenced by molecular hydrophobicity and the length of the alkyl side chain. nih.govresearchgate.net Compounds with C12 and C14 alkyl chains often exhibit the highest biocidal efficiency. semanticscholar.org |
| Micellization | As cationic surfactants, these compounds self-assemble into micelles in aqueous solutions above the critical micelle concentration (CMC). chemicalbook.comresearchgate.net Micelle formation is driven by the hydrophobic effect, which sequesters the nonpolar tails from water. nepjol.info |
Structure
3D Structure of Parent
Properties
CAS No. |
30901-67-8 |
|---|---|
Molecular Formula |
C24H36ClN |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
1-(1-phenyltridecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-15-20-24(23-18-13-11-14-19-23)25-21-16-12-17-22-25;/h11-14,16-19,21-22,24H,2-10,15,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
MTFJOJGLMOTDPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Dodecylbenzyl Pyridinium Chloride
Conventional Quaternization Routes and Process Optimization
The primary and most conventional method for synthesizing 1-(Dodecylbenzyl)pyridinium chloride is the direct N-alkylation of pyridine (B92270) with a suitable alkylating agent, specifically 4-dodecylbenzyl chloride. evitachem.com This reaction is a classic example of a Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) process. evitachem.com In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-dodecylbenzyl chloride. This attack leads to the displacement of the chloride ion and the formation of the C-N bond, resulting in the pyridinium (B92312) cation. evitachem.com
The efficiency and yield of this quaternization reaction are highly dependent on several key process parameters, including the choice of solvent, the ratio of reactants, reaction temperature, and applied pressure. Optimization of these variables is crucial for developing a commercially viable and efficient synthetic process.
The solvent plays a critical role in the Menshutkin reaction, influencing the rate and yield of quaternization. Generally, polar solvents are preferred as they can stabilize the charged transition state and the resulting ionic product, thereby accelerating the reaction. googleapis.com Studies on the synthesis of analogous long-chain pyridinium salts have demonstrated significant variations in yield depending on the solvent system employed. For instance, the synthesis of hexadecyl-4-hydroxypyridinium chloride shows a dramatic difference in yield when conducted in different alcohols, highlighting the solvent's impact. prepchem.com While polar protic solvents like methanol and ethanol are effective, polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are also commonly used for quaternization reactions. googleapis.com In some instances, the reaction can be carried out in the absence of a solvent, which can offer environmental and processing benefits. google.com
The kinetics of the reaction typically follow second-order rate laws, consistent with the SN2 mechanism, where the rate is dependent on the concentration of both the pyridine and the alkyl halide. evitachem.com
Table 1: Effect of Solvent on the Yield of a Representative Pyridinium Salt Data adapted from a study on hexadecyl-4-hydroxypyridinium chloride synthesis, illustrating typical solvent effects in pyridinium quaternization. prepchem.com
| Solvent | Yield (%) |
| Methanol | 95% |
| Ethanol | 80% |
| Ether/Ethanol | 40% |
The molar ratio of pyridine to 4-dodecylbenzyl chloride is a critical parameter that must be optimized to maximize the yield of the desired product and minimize residual starting materials. Depending on the specific reaction conditions and the relative cost or reactivity of the starting materials, either reactant may be used in excess. Some procedures advocate for using a stoichiometric excess of pyridine, typically around 10%, to ensure the complete conversion of the more valuable alkyl halide. google.com Conversely, other methodologies suggest using an excess of the alkylating agent, 4-dodecylbenzyl chloride, to drive the reaction towards completion. evitachem.com The optimal ratio is determined through empirical studies aimed at achieving the highest possible conversion rate and purity of the final product, thereby simplifying downstream purification processes.
Temperature is a key factor in controlling the rate of quaternization. As with most chemical reactions, increasing the temperature generally leads to a higher reaction rate. The synthesis of pyridinium salts is often performed at elevated temperatures, with typical ranges falling between 75°C and 180°C. evitachem.comgoogle.com For example, a patented method for preparing alkyl pyridinium chlorides describes heating the reaction mixture to 120°C in a sealed pressure vessel. google.com
The use of a closed reaction system allows the reaction to be conducted at temperatures above the boiling point of the reactants or solvents, leading to the generation of pressure. This increase in pressure can further enhance the reaction rate by increasing the concentration of reactants in the liquid phase. Some industrial processes for similar compounds, like cetylpyridinium (B1207926) chloride, explicitly mention carrying out the reaction under applied pressure (e.g., 2 kg/cm ²) at high temperatures (180°C) to achieve high yields in a shorter time frame. google.com
Table 2: Summary of Conventional Reaction Conditions for Alkyl Pyridinium Chloride Synthesis
| Parameter | Reported Condition | Reference |
| Temperature | Room Temperature to 120°C | google.com |
| Temperature | ~120°C | evitachem.com |
| Temperature | 75-150°C | google.com |
| Pressure | Reaction conducted in a sealed vessel | google.com |
| Reactant Ratio | 10% excess pyridine | google.com |
| Reactant Ratio | Excess alkyl halide | evitachem.com |
Advanced Synthetic Approaches and Innovations
While conventional heating methods are effective, research into more efficient and environmentally benign synthetic routes is ongoing. Advanced methodologies, such as microwave-assisted synthesis and biocatalysis, offer potential advantages in terms of energy consumption, reaction time, and sustainability.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical reactions, including the synthesis of pyridinium salts. researchgate.netunito.it Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This efficient energy transfer can dramatically reduce reaction times, often from hours to mere minutes, and frequently results in higher product yields. organic-chemistry.org
The synthesis of various pyridinium derivatives has been successfully demonstrated using microwave technology. mdpi.com Studies comparing microwave-assisted methods to conventional heating for pyridine synthesis have consistently shown superior yields in significantly shorter times. organic-chemistry.org For example, a one-pot synthesis of substituted pyridines under microwave irradiation at 170°C was completed in 10-20 minutes with yields reaching up to 98%. organic-chemistry.org These findings strongly suggest that the quaternization of pyridine with 4-dodecylbenzyl chloride could be significantly optimized using a microwave-assisted approach, offering a greener and more time-efficient alternative to traditional methods.
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Pyridine Synthesis Data generalized from studies on Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 10-20 minutes |
| Temperature | High temperatures required | 170°C |
| Yield | Moderate to good | Up to 98% |
| Process | Two-step | One-pot |
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green and sustainable chemistry. While the direct enzymatic quaternization of pyridine to form this compound has not been extensively reported, the broader field of enzymatic synthesis involving pyridine and its derivatives is an active area of research. researchgate.net
Enzymes, such as "ene"-reductases, have been engineered to catalyze non-natural reactions, including the formation of C-C bonds with aromatic compounds under mild conditions, such as visible light irradiation. acs.org Furthermore, research into the total synthesis of complex natural products has utilized kinetic enzymatic resolution in pathways that begin with pyridinium salts, demonstrating the compatibility of these compounds with biocatalytic systems. chemrxiv.org The exploration of enzymes for the selective N-alkylation of heteroaromatic compounds is a logical next step. A future biocatalytic pathway could involve a specifically evolved enzyme, such as a methyltransferase or a bespoke N-alkyltransferase, that could stereoselectively and efficiently catalyze the quaternization reaction under aqueous, ambient conditions, thereby eliminating the need for organic solvents and high temperatures.
Continuous-Flow Synthesis Methodologies and Scalability Research
The synthesis of pyridinium salts, including this compound, has traditionally been performed using batch reactions. However, there is a growing interest in adapting these syntheses to continuous-flow processes to improve scalability, safety, and control over reaction parameters. escholarship.orgnih.gov Continuous-flow techniques offer advantages such as enhanced heat and mass transfer, precise control of residence time, and the ability to operate at higher temperatures and pressures safely. nih.govrsc.org
Research into the continuous-flow synthesis of similar pyridinium salts has demonstrated the potential for significant improvements in production rates and yields. For instance, studies on the synthesis of butylpyridinium bromide under continuous-flow conditions have shown that reaction yield and production rate can be optimized simultaneously. rsc.orgresearchgate.net Microwave-assisted flow synthesis has also been explored, demonstrating rapid product formation with residence times under 10 minutes and yields exceeding 94% for certain pyridinium salts. nih.gov These methodologies can be adapted for the synthesis of this compound, which typically involves the SN2 reaction between a dodecylbenzyl halide and pyridine. nih.gov
The scalability of ionic liquid synthesis, a category to which this compound belongs, is a key area of research. Adapting batch syntheses to flow chemistry allows for the production of larger quantities on shorter timescales. escholarship.orgnih.gov For example, a continuous process for aryl sulfonyl chlorides, which also involves highly reactive reagents, demonstrated a significant improvement in space-time yield compared to optimized batch conditions, producing 500g in 12 hours. mdpi.com This highlights the potential for scalable production of this compound through continuous-flow methodologies.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Pyridinium Salts
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Control | Less precise control over temperature and mixing | Improved control over reaction parameters escholarship.orgrsc.org |
| Scalability | Challenging to scale up safely | More straightforward scalability nih.govmdpi.com |
| Safety | Higher risk with exothermic reactions | Enhanced safety due to smaller reaction volumes |
| Yield | Variable | Often higher and more consistent yields nih.gov |
| Reaction Time | Can be lengthy | Significantly reduced reaction times nih.gov |
Post-Synthetic Purification and Isolation Strategies
Recrystallization Techniques and Solvent System Development
Recrystallization is a fundamental technique for the purification of solid compounds like this compound. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of pure crystals. libretexts.org The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble or insoluble at all temperatures. ntnu.no
For quaternary ammonium (B1175870) salts, including pyridinium salts, various solvent systems have been developed. A mixed solvent system is often employed when a single suitable solvent cannot be found. ntnu.no This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is not. ntnu.no Common solvents used for the recrystallization of similar compounds include acetone (B3395972), ethanol, and mixtures like methanol:ethyl acetate or methanol:diethyl ether. ntnu.nogoogle.com For pyridinium salts with long alkyl chains, purification can be achieved through crystallization from ether suspensions or acetone. nih.govsemanticscholar.org The solvent-antisolvent method, where an antisolvent is added to a solution of the compound to induce precipitation, is also a widely used technique that is easily scalable. nih.gov
Table 2: Solvent Systems for Recrystallization of Quaternary Ammonium and Pyridinium Salts
| Compound Type | Solvent System | Reference |
|---|---|---|
| Benzalkonium chlorides | Acetone | ntnu.no |
| Dialkyldimethylammonium chlorides | Methanol:ethyl acetate or Methanol:diethylether | ntnu.no |
| Pyridinium salts (C18-C20 alkyl chains) | Acetone | nih.govsemanticscholar.org |
| Pyridinium tribromide | Acetic acid or Dichloroethane | sciencemadness.org |
| General Quaternary Ammonium Salts | NMP–anhydrous ethanol | nih.gov |
Chromatographic Separation Methods for Purity Enhancement
Chromatographic techniques are powerful tools for enhancing the purity of this compound by separating it from starting materials and byproducts. High-performance liquid chromatography (HPLC) is a widely used analytical method for assessing the purity of and separating pyridinium salts. nih.govsemanticscholar.org A developed HPLC method using a cyano column with a mobile phase of acetonitrile and water (with sodium acetate and acetic acid for pH adjustment) has been shown to effectively distinguish between pyridinium salts with different alkyl chain lengths. nih.govsemanticscholar.org For preparative purposes, column chromatography can be employed. For some pyridinium salts, a gradient of ethyl acetate and hexane, followed by pure ethyl acetate and then methanol, has been successfully used for purification. semanticscholar.org
Thin-layer chromatography (TLC) is another useful technique for monitoring reaction progress and identifying impurities. For certain cationic surfactants, including pyridinium derivatives, silica (B1680970) TLC plates with a mobile phase of ethanol and aqueous ammonium chloride have been effective for separation. researchgate.net The choice of the stationary and mobile phases is crucial for achieving good separation.
Table 3: Chromatographic Conditions for Pyridinium Salt Analysis and Purification
| Technique | Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| HPLC | Waters Spherisorb cyano (5 µm) | 45% acetonitrile and 55% water (0.1 M sodium acetate, pH 5.0) | Purity analysis of pyridinium salts with C8-C20 alkyl chains | nih.govsemanticscholar.org |
| Column Chromatography | Silica gel | EtOAc/hexane gradient (3:1→1:1), then AcOEt, then MeOH | Purification of 2,4,6-tri-arylpyridinium salts | semanticscholar.org |
| HPLC | Newcrom AH | Acetonitrile/Water (50/50) with Ammonium formate (B1220265) | Analysis of 1-Butylpyridinium chloride | sielc.com |
| TLC | Silica gel | Ethanol: 1% aqueous ammonium chloride (4:6, v/v) | Separation of cationic surfactants | researchgate.net |
Chemical Reactivity and Transformation Pathways
Anion Exchange and Substitution Reactions
The chloride anion in this compound can be replaced with other anions through anion exchange or metathesis reactions. This allows for the modification of the compound's properties, such as its solubility and thermal stability. These reactions are typically carried out by reacting the pyridinium salt with a salt containing the desired anion, often in a solvent where the starting pyridinium salt is soluble and the resulting inorganic salt (e.g., sodium chloride) is insoluble, thus driving the reaction forward. semanticscholar.org
For example, pyridinium bromides have been converted to their corresponding hexafluorophosphate, tetrafluoroborate, and trifluoromethanesulfonate salts by reaction with potassium hexafluorophosphate (KPF₆), sodium tetrafluoroborate (NaBF₄), and lithium trifluoromethanesulfonate (LiCF₃SO₃) in deionized water. semanticscholar.org This straightforward process can be applied to this compound to generate a variety of derivatives with different counter-ions. The synthesis of bis-pyridinium based-ionic liquids has also been achieved through quaternization followed by a metathetical anion exchange. nih.gov Anion exchange is also a key principle in the function of certain resins designed for ion removal from solutions. rsc.org
Oxidation and Reduction Chemistry of the Pyridinium Moiety
The pyridinium ring in this compound is an aromatic cation that can undergo both oxidation and reduction reactions. The pyridinium moiety is generally resistant to oxidation, but under specific conditions, it can be modified. Reagents like pyridinium chlorochromate (PCC) and pyridinium bromochromate (PBC) are themselves oxidizing agents, where the pyridinium cation acts as a counter-ion to the chromium-based oxidant, used for the oxidation of alcohols to carbonyl compounds. dergipark.org.trorganic-chemistry.org
The reduction of the pyridinium ring is a more common transformation. Pyridinium salts can be reduced to form various less aromatic or non-aromatic products such as dihydropyridines, tetrahydropyridines, and piperidines. liverpool.ac.uk The partial reduction of pyridinium salts by the addition of two electrons can generate a nucleophilic intermediate that can react with various electrophiles to produce a range of dihydropyridones. nih.gov Catalytic transfer hydrogenation, using reagents like formic acid in the presence of a rhodium catalyst, can reduce pyridinium salts to N-aryl piperidines through a reductive transamination process. nih.gov This involves the initial formation of a dihydropyridine intermediate. nih.gov The conversion of pyridines to pyridinium salts is a strategy to lower the activation energy for their reduction. liverpool.ac.uk
Hydrolytic Stability and Degradation in Aqueous Media
The hydrolytic stability of this compound in aqueous media is a critical factor in determining its environmental fate and persistence. As a quaternary pyridinium salt with a benzyl (B1604629) group, its chemical integrity in water is influenced by factors such as pH and temperature. While specific kinetic data for this exact compound is limited in publicly available literature, the degradation pathways can be inferred from studies on analogous N-benzylpyridinium salts and other quaternary ammonium compounds.
The primary mechanism for the degradation of N-benzyl substituted quaternary ammonium cations in aqueous solutions is nucleophilic substitution at the benzylic carbon atom. In an aqueous environment, the hydroxide (B78521) ion (OH⁻) acts as the primary nucleophile, particularly under neutral to alkaline conditions. This nucleophilic attack on the methylene (B1212753) bridge of the benzyl group leads to the cleavage of the carbon-nitrogen (C-N) bond.
The principal degradation products from this hydrolytic cleavage are anticipated to be pyridine and the corresponding dodecylbenzyl alcohol. The reaction is generally considered to be a bimolecular nucleophilic substitution (SN2) type reaction. The rate of this degradation is significantly accelerated in alkaline solutions due to the higher concentration of the hydroxide nucleophile. Conversely, under acidic conditions, the compound is expected to exhibit greater stability as the concentration of hydroxide ions is minimal.
Factors that influence the rate of hydrolytic degradation include:
pH: Increased pH leads to a higher concentration of hydroxide ions, which accelerates the rate of nucleophilic attack and subsequent degradation.
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
| pH Condition | Hydroxide Concentration | Expected Rate of Hydrolysis | Primary Degradation Pathway |
| Acidic (pH < 7) | Low | Slow | Minimal degradation |
| Neutral (pH = 7) | Moderate | Moderate | Slow SN2 hydrolysis |
| Alkaline (pH > 7) | High | Fast | Accelerated SN2 hydrolysis |
Advanced Spectroscopic and Structural Characterization of 1 Dodecylbenzyl Pyridinium Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(Dodecylbenzyl)pyridinium chloride, a combination of one-dimensional and multi-dimensional NMR experiments allows for the complete assignment of its proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons and their neighboring protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyridinium (B92312) ring, the benzyl (B1604629) group, and the dodecyl chain.
The protons on the pyridinium ring are expected to be deshielded due to the positive charge on the nitrogen atom, thus appearing at a downfield chemical shift, typically in the range of δ 8.0-9.5 ppm. The ortho-protons (adjacent to the nitrogen) would be the most deshielded, followed by the para-proton, and then the meta-protons. The protons of the benzyl group would also show characteristic signals. The methylene (B1212753) protons of the benzyl group, being adjacent to the positively charged pyridinium nitrogen, would be deshielded and are expected to appear as a singlet around δ 5.5-6.0 ppm. The aromatic protons of the benzyl ring would resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm.
The long dodecyl chain would give rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) would appear as a triplet at approximately δ 0.8-0.9 ppm. The methylene groups (CH₂) of the dodecyl chain would produce a complex multiplet pattern in the range of δ 1.2-1.6 ppm, with the methylene group alpha to the benzyl ring appearing slightly further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridinium (ortho-H) | 8.8 - 9.2 | d |
| Pyridinium (para-H) | 8.2 - 8.5 | t |
| Pyridinium (meta-H) | 8.0 - 8.3 | t |
| Benzyl (aromatic-H) | 7.2 - 7.6 | m |
| Benzyl (CH₂) | 5.5 - 6.0 | s |
| Dodecyl (α-CH₂) | 2.6 - 2.8 | t |
| Dodecyl (-(CH₂)₁₀-) | 1.2 - 1.6 | m |
d: doublet, t: triplet, s: singlet, m: multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyridinium ring are expected to resonate at downfield chemical shifts due to the electron-withdrawing effect of the quaternized nitrogen atom. The ortho- and para-carbons are typically the most deshielded.
The carbons of the benzyl group would also be in the aromatic region, with the benzylic methylene carbon appearing around δ 60-65 ppm. The carbons of the dodecyl chain would be observed in the upfield aliphatic region of the spectrum, with the terminal methyl carbon being the most shielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridinium (ortho-C) | 145 - 150 |
| Pyridinium (para-C) | 140 - 145 |
| Pyridinium (meta-C) | 128 - 132 |
| Benzyl (quaternary-C) | 135 - 140 |
| Benzyl (aromatic-CH) | 125 - 130 |
| Benzyl (CH₂) | 60 - 65 |
| Dodecyl (α-CH₂) | 35 - 40 |
| Dodecyl (-(CH₂)₁₀-) | 22 - 32 |
Advanced Multi-dimensional NMR Techniques
To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed.
Correlation Spectroscopy (COSY): A two-dimensional ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the ortho-, meta-, and para-protons of the pyridinium ring, and between the adjacent methylene groups in the dodecyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of each protonated carbon in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a two-dimensional technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. For example, an HMBC spectrum would show a correlation between the benzylic methylene protons and the quaternary carbon of the benzyl ring, as well as the ortho-carbons of the pyridinium ring, thus confirming the N-benzyl linkage.
Mass Spectrometry Techniques for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic and polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily detected as its intact cation, [C₂₄H₃₆N]⁺. The mass spectrum would show a prominent peak corresponding to the mass of this cation.
The fragmentation of the parent ion can be induced in the mass spectrometer to provide structural information. For benzylpyridinium compounds, a characteristic fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the pyridinium ring. This would result in the formation of a dodecylbenzyl cation and a neutral pyridine (B92270) molecule.
Table 3: Expected Ions in the ESI-MS of this compound
| Ion | Structure | Expected m/z |
|---|---|---|
| Parent Cation | [C₂₄H₃₆N]⁺ | 338.28 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For the 1-(Dodecylbenzyl)pyridinium cation, HRMS would be used to confirm its molecular formula. The experimentally measured exact mass would be compared to the theoretically calculated mass for the proposed formula, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the correct elemental composition.
Table 4: High-Resolution Mass Data for the 1-(Dodecylbenzyl)pyridinium Cation
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is a primary technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can determine bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction for Crystal Structure Analysis
Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's structure in the solid state. This technique would allow for the exact determination of the spatial arrangement of the dodecylbenzyl group, the pyridinium ring, and the chloride anion in this compound. However, a thorough search of crystallographic databases indicates that no single crystal structure for this compound has been reported.
Powder X-ray Diffraction for Polymorphism and Phase Behavior
Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the crystalline nature of a bulk sample, identifying different crystalline forms (polymorphs), and studying phase transitions. While PXRD is a standard characterization technique for solid materials, no published powder diffraction patterns for this compound are available in the scientific literature.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the thermal stability of a compound, identifying decomposition temperatures, and studying its degradation profile. Despite the importance of thermal stability for chemical compounds, there are no published TGA studies specifically focused on this compound.
Other Spectroscopic Characterization Methods
A variety of other spectroscopic techniques are essential for a full characterization of a chemical compound, providing insights into its electronic structure and the functional groups present.
UV-Visible Spectroscopy for Electronic Transitions and Interactions
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum can provide information about the conjugated systems and intermolecular interactions. For this compound, UV-Vis spectroscopy would be expected to show absorptions related to the pyridinium and benzyl chromophores. However, specific experimental UV-Vis spectra and detailed analyses of the electronic transitions for this compound have not been reported.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching of the pyridinium and benzyl rings, as well as the aliphatic C-H stretching of the dodecyl chain. While general IR spectral data for similar compounds exist, a detailed and assigned IR spectrum for this compound is not available in the peer-reviewed literature.
The expected characteristic IR absorption bands for this compound would include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1350-1000 |
Theoretical and Computational Investigations of 1 Dodecylbenzyl Pyridinium Chloride
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure of a molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT can be employed to predict a variety of properties for 1-(dodecylbenzyl)pyridinium chloride, including its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.
While specific DFT studies on this compound are scarce, research on similar dicationic pyridinium (B92312) ionic liquids has shown that the nature of the counter-ion and the substituents on the pyridinium ring significantly influence the electronic properties. kaust.edu.sa For this compound, the electron density is expected to be localized on the pyridinium ring, leading to its cationic nature. kaust.edu.sa The HOMO-LUMO energy gap, a key indicator of chemical reactivity, would be influenced by the interplay between the electron-withdrawing pyridinium head and the electron-donating dodecyl and benzyl (B1604629) groups.
Table 1: Predicted Electronic Properties of 1-(Dodecylbenzyl)pyridinium Cation from Analogous Systems
| Property | Predicted Characteristic | Influence of Molecular Fragments |
| HOMO | Likely localized on the benzyl and dodecyl chains | The alkyl and benzyl groups are electron-donating. |
| LUMO | Primarily localized on the pyridinium ring | The pyridinium ring is electron-accepting. |
| HOMO-LUMO Gap | Moderate | Determines the kinetic stability and reactivity. |
| Electrostatic Potential | Positive charge concentrated on the pyridinium ring and the nitrogen atom | Guides intermolecular interactions. |
Note: This table is predictive and based on general principles and data from analogous compounds in the absence of specific DFT data for this compound.
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. PES analysis is crucial for understanding reaction mechanisms, identifying transition states, and calculating reaction rates. For a molecule like this compound, PES analysis could be used to study its decomposition pathways or its interactions with other molecules.
The construction of a full-dimensional analytical PES for a molecule of this size is computationally demanding. rsc.org However, simplified PES scans can be performed to investigate specific conformational changes, such as the rotation around the C-N bond connecting the benzyl group to the pyridinium ring or the conformational flexibility of the dodecyl chain. These studies would reveal the energy barriers associated with different conformations and help identify the most stable geometries. researchgate.net For instance, the interaction of the chloride anion with the pyridinium cation can be mapped on a PES to understand the ion-pairing and dissociation dynamics in different solvents. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. MD simulations are particularly useful for studying the behavior of large molecules and condensed-phase systems.
The long dodecyl chain and the flexible benzyl group of this compound give rise to a large number of possible conformations. MD simulations can be used to explore the conformational landscape of this molecule and to study the dynamics of transitions between different conformations.
For the dodecyl chain, the conformation is expected to be predominantly in a trans-planar arrangement in the crystalline state, as observed for 1-dodecylpyridinium chloride monohydrate. researchgate.netresearchgate.net In solution, the chain will exhibit greater flexibility with gauche conformations becoming more prevalent. MD simulations can quantify the population of different conformers and the timescale of their interconversion. The rotational dynamics of the pyridinium headgroup and the benzyl group can also be investigated, providing insights into the local mobility of different parts of the molecule.
Table 2: Torsion Angles in the Hydrocarbon Chain of Similar Alkylpyridinium Salts
| Compound | Torsion Angle (N-C6-C7-C8) | Reference |
| 1-dodecylpyridinium chloride monohydrate | 179.0(4)° | researchgate.net |
| 1-dodecylpyridinium bromide monohydrate | 179.8(5)° | researchgate.net |
These values indicate a nearly complete trans-planar conformation of the alkyl chain in the solid state.
In condensed phases, such as in solution or in the solid state, the behavior of this compound is governed by a complex network of intermolecular interactions. MD simulations, employing a suitable force field, can be used to model these interactions and to predict the structure and properties of aggregates, such as micelles, and the behavior at interfaces.
The amphiphilic nature of this compound, with its polar pyridinium head and nonpolar dodecylbenzyl tail, will lead to self-assembly in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). MD simulations can provide detailed information about the structure of these micelles, including their size, shape, and the arrangement of the individual molecules within them. Furthermore, simulations can be used to study the interaction of this compound with surfaces or other molecules, which is relevant for its applications as a surfactant or a biocide. The development of accurate force fields is crucial for the reliability of these simulations. researchgate.netuchicago.edu
Crystal Structure Prediction Methodologies
Predicting the crystal structure of a flexible molecule like this compound from first principles is a challenging task. Crystal structure prediction (CSP) methodologies typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are calculated using computational methods.
For ionic compounds like this compound, the crystal packing will be determined by a balance of electrostatic interactions between the pyridinium cation and the chloride anion, van der Waals interactions between the hydrocarbon tails, and potential hydrogen bonding if water molecules are present in the crystal lattice. researchgate.netresearchgate.net The known crystal structure of 1-dodecylpyridinium chloride monohydrate reveals a bilayered arrangement where the hydrocarbon chains are interdigitated. researchgate.net A similar packing motif can be anticipated for this compound, with the bulkier benzyl group influencing the details of the packing and potentially leading to a larger unit cell.
Table 3: Crystallographic Data for 1-dodecylpyridinium chloride monohydrate
| Parameter | Value | Reference |
| Formula | C17H30N+·Cl−·H2O | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 35.839(5) | researchgate.net |
| b (Å) | 5.663(1) | researchgate.net |
| c (Å) | 9.771(2) | researchgate.net |
| β (°) | 94.75(1) | researchgate.net |
This data for a closely related compound provides a basis for what might be expected for the crystal structure of this compound.
Computational Approaches to Structure-Activity Relationships (SAR) from a Chemical Perspective
Theoretical and computational chemistry offers a powerful lens through which to examine the intricate relationship between the molecular structure of this compound and its biological activity. By employing computational models, it is possible to elucidate the specific physicochemical properties that govern its function, thereby enabling a more rational approach to the design of analogous compounds with potentially enhanced or tailored activities. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, provides a framework for correlating molecular descriptors with biological endpoints.
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a chemical compound is a function of its molecular structure. Consequently, by quantifying specific structural, electronic, and steric features, mathematical models can be developed to predict the activity of new, unsynthesized compounds. For a molecule like this compound, which possesses a distinct cationic head, a flexible hydrophobic tail, and an aromatic benzyl group, a variety of molecular descriptors are pertinent to its SAR.
A significant body of research on quaternary ammonium (B1175870) compounds (QACs) and specifically on N-alkylpyridinium derivatives has demonstrated that their antimicrobial efficacy is strongly influenced by steric and hydrophobic factors. For instance, 3D-QSAR studies on a series of N-alkylpyridinium compounds have revealed that the spatial arrangement of the molecule plays a crucial role in its interaction with biological targets.
Key molecular descriptors that are typically investigated in the computational analysis of this compound and its analogs include:
Lipophilicity/Hydrophobicity (LogP): This descriptor is critical for understanding the partitioning of the molecule between aqueous and lipid phases, which is essential for its ability to traverse cell membranes. The long dodecyl chain in this compound contributes significantly to its hydrophobic character.
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and its ability to participate in electronic interactions. The distribution of charge, particularly the positive charge on the pyridinium nitrogen, is also a key factor in its mechanism of action.
Steric Descriptors: These parameters, which can include molecular volume, surface area, and specific conformational angles, describe the three-dimensional shape of the molecule. The steric bulk of the benzyl and dodecyl groups can influence how the molecule fits into a biological target site.
To illustrate the application of these computational approaches, consider a hypothetical QSAR study on a series of 1-(Alkylbenzyl)pyridinium chloride analogs, where the length of the alkyl chain is varied. The following data tables present plausible calculated molecular descriptors and their correlation with a hypothetical biological activity, such as antimicrobial efficacy.
| Compound | Alkyl Chain Length | LogP | Molecular Surface Area (Ų) | LUMO Energy (eV) |
|---|---|---|---|---|
| Analog 1 | C8 | 3.5 | 450 | -2.8 |
| Analog 2 | C10 | 4.5 | 500 | -2.9 |
| This compound | C12 | 5.5 | 550 | -3.0 |
| Analog 3 | C14 | 6.5 | 600 | -3.1 |
| Analog 4 | C16 | 7.5 | 650 | -3.2 |
In this hypothetical dataset, as the alkyl chain length increases, the lipophilicity (LogP) and molecular surface area also increase. The LUMO energy, which can be related to the molecule's ability to accept electrons, shows a slight decrease.
| Compound | Alkyl Chain Length | LogP | Hypothetical Antimicrobial Activity (MIC, µM) |
|---|---|---|---|
| Analog 1 | C8 | 3.5 | 32 |
| Analog 2 | C10 | 4.5 | 16 |
| This compound | C12 | 5.5 | 8 |
| Analog 3 | C14 | 6.5 | 16 |
| Analog 4 | C16 | 7.5 | 32 |
The data in Table 2 suggests a parabolic relationship between lipophilicity (LogP) and antimicrobial activity. The activity increases as the alkyl chain length increases up to C12, after which a further increase in chain length leads to a decrease in activity. This "cut-off" effect is a well-documented phenomenon in the SAR of surfactants and is often attributed to reduced bioavailability or self-aggregation at higher hydrophobicities.
A simplified, hypothetical QSAR equation derived from such data might take the form:
Log(1/MIC) = c1(LogP) - c2(LogP)² + c3(LUMO) + constant
Where c1, c2, and c3 are coefficients determined by regression analysis. Such an equation would quantitatively describe the relationship between the molecular descriptors and the biological activity, allowing for the prediction of the activity of other, similar compounds.
Fundamental Mechanistic Studies of 1 Dodecylbenzyl Pyridinium Chloride Interactions
Investigation of Self-Assembly Processes and Critical Micelle Concentration (CMC)
The self-assembly of surfactant molecules into micelles is a hallmark of their behavior in aqueous solutions. This process is primarily driven by the hydrophobic effect, where the hydrophobic dodecylbenzyl tails of the 1-(Dodecylbenzyl)pyridinium chloride molecules aggregate to minimize their contact with water, while the hydrophilic pyridinium (B92312) heads remain exposed to the aqueous environment. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC), a key parameter characterizing a surfactant's efficiency.
Surface tension measurement is a classic and reliable method for determining the CMC of surfactants. As this compound is added to water, its molecules accumulate at the air-water interface, with the hydrophobic tails oriented away from the water, leading to a significant reduction in surface tension. This decrease continues until the interface becomes saturated with surfactant monomers. Beyond this point, any further addition of the surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The point at which the surface tension plateaus corresponds to the CMC.
Studies on analogous compounds like dodecylpyridinium chloride show a substantial capability to reduce the surface tension of water from approximately 72 mN/m to below 40 mN/m at concentrations above the CMC smolecule.com. The presence of a benzyl (B1604629) group, as in this compound, generally increases the hydrophobicity of the molecule, which is expected to lead to a lower CMC compared to its non-benzylated counterpart, dodecylpyridinium chloride nih.gov. This is because the increased hydrophobicity enhances the driving force for the surfactant to leave the aqueous environment, either by adsorbing at the interface or by forming micelles.
Table 1: Comparison of CMC Values for Dodecylpyridinium Chloride Determined by Different Methods at 25°C
| Method | CMC (mM) |
| Surface Tension | 14.5 - 16.0 |
| Conductivity | 14.5 - 16.0 |
Data compiled from studies on the closely related compound dodecylpyridinium chloride smolecule.com.
Conductivity measurement is another widely used technique to determine the CMC of ionic surfactants like this compound. This method is based on the change in the molar conductivity of the solution with increasing surfactant concentration. Below the CMC, the surfactant exists as individual ions (dodecylbenzylpyridinium cations and chloride anions), and the conductivity increases linearly with concentration.
Upon micelle formation, the mobility of the surfactant cations is significantly reduced as they become part of the larger, slower-moving micellar aggregates. Additionally, a fraction of the counter-ions (chloride ions) become associated with the micelle surface, further reducing the number of free charge carriers in the solution. This leads to a distinct break in the plot of conductivity versus concentration, with the slope decreasing in the post-micellar region. The concentration at this inflection point is taken as the CMC.
For dodecylpyridinium chloride, conductivity and surface tension methods have been shown to yield consistent CMC values smolecule.com. Thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can also be derived from the temperature dependence of the CMC, providing deeper insights into the spontaneity and driving forces of the micellization process researchgate.netresearchgate.net. The micellization process is generally spontaneous, as indicated by a negative ΔG°mic mdpi.com.
Interaction Mechanisms with Different Interfaces and Phases
The amphiphilic structure of this compound dictates its behavior at the interfaces between different phases, such as oil-water and solid-liquid interfaces. Its ability to reduce interfacial tension and adsorb onto surfaces is central to many of its applications.
In multiphase systems like oil and water, this compound molecules orient themselves at the interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This arrangement reduces the unfavorable interactions between the oil and water molecules, thereby lowering the interfacial tension (IFT). The reduction in IFT is a critical factor in the formation and stabilization of emulsions.
The presence of the benzyl group in this compound enhances its lipophilicity, which can lead to a more significant reduction in oil-water IFT compared to simple alkylpyridinium surfactants. Studies on similar surfactants have shown that they can effectively lower the IFT, and this effect is often more pronounced at higher temperatures and in the presence of electrolytes researchgate.netucl.ac.uk. The efficiency of IFT reduction is dependent on the surfactant concentration, with a significant decrease observed up to the CMC, after which the IFT tends to level off researchgate.net.
Table 2: Illustrative Effect of Cationic Surfactant Concentration on Oil-Water Interfacial Tension
| Surfactant Concentration | Interfacial Tension (mN/m) |
| 0 | ~50 |
| Below CMC | Decreasing |
| At and Above CMC | Low and relatively constant |
This table represents a general trend for cationic surfactants at an oil-water interface.
The adsorption of this compound onto solid surfaces from a liquid phase is governed by a combination of electrostatic and hydrophobic interactions. On a negatively charged surface, such as silica (B1680970) at neutral or high pH, the positively charged pyridinium head group is electrostatically attracted to the surface. As the surfactant concentration increases, hydrophobic interactions between the adsorbed dodecylbenzyl tails lead to the formation of surface aggregates, often referred to as hemimicelles or admicelles.
The adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in the bulk solution, typically shows a multi-stage process for ionic surfactants on oppositely charged surfaces nitrkl.ac.in. At very low concentrations, individual surfactant ions adsorb. As the concentration increases, surface aggregation occurs, leading to a sharp increase in adsorption. Finally, at concentrations around and above the CMC, the adsorption density often reaches a plateau.
Studies on the adsorption of cetylpyridinium (B1207926) chloride (a similar cationic surfactant) on silica nanoparticles have shown that the adsorption is dependent on the particle size and pH nih.govnih.gov. Research on tetradecyl dimethyl benzyl ammonium (B1175870) chloride has demonstrated its strong collecting capacity and selectivity for quartz, indicating preferential adsorption on silica surfaces researchgate.net. The benzyl group can contribute to the adsorption process through π-π interactions with certain surfaces. The adsorption process for cationic surfactants on negatively charged surfaces is often exothermic due to strong electrostatic interactions nih.gov.
Table 3: Mechanisms of Cationic Surfactant Adsorption at a Hydrophilic Solid-Water Interface
| Adsorption Mechanism | Description |
| Ion Exchange | Adsorption of surfactant cations onto oppositely charged sites on the solid surface. |
| Ion Pairing | Adsorption of surfactant ions onto sites unoccupied by counter-ions. |
| Hydrophobic Bonding | Attraction between the hydrophobic tails of adsorbed surfactant molecules and those in solution, leading to surface aggregation. |
| Adsorption by Polarization of π electrons | Attraction between electron-rich aromatic nuclei (like the benzyl group) of the surfactant and positive sites on the adsorbent. |
General mechanisms for surfactant adsorption at solid-liquid interfaces nitrkl.ac.in.
Interactions with Organized Molecular Assemblies (e.g., lipid bilayers, vesicles)
The interaction of this compound with organized molecular assemblies like lipid bilayers and vesicles is of significant interest, particularly due to its biocidal properties. These interactions can lead to the disruption of cell membrane integrity.
The initial interaction is typically electrostatic, with the cationic pyridinium head group of the surfactant binding to the negatively charged components of the lipid bilayer, such as phosphate (B84403) groups of phospholipids (B1166683) researchgate.net. Following this initial binding, the hydrophobic dodecylbenzyl tail can insert into the hydrophobic core of the bilayer.
This insertion disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity and permeability. At lower concentrations, this may result in the leakage of intracellular components. At higher concentrations, the surfactant can cause the complete solubilization of the lipid bilayer, leading to the formation of mixed micelles composed of lipids and surfactant molecules.
Studies on cetylpyridinium chloride have detailed a multi-stage process for the solubilization of lipid vesicles, starting with the formation of stable mixed bilayers, followed by gradual disintegration and eventual formation of mixed micelles nih.gov. The presence of a benzyl group in this compound, which increases its hydrophobicity, may enhance its ability to penetrate and disrupt the lipid bilayer compared to analogous surfactants without this group nih.gov.
Dye-Surfactant Interaction Mechanisms and Binding Studies of this compound
The interaction between dyes and surfactants is a complex phenomenon governed by a combination of electrostatic and hydrophobic forces. In the context of this compound, a cationic surfactant, its interaction with anionic dyes is particularly significant. This section delves into the fundamental mechanistic studies of these interactions, focusing on the determination of binding constants through spectrophotometry and the analysis of aggregation behavior via conductometry.
Spectrophotometric Characterization of Binding Constants
Spectrophotometry serves as a powerful tool to investigate the formation of dye-surfactant complexes. The binding of a cationic surfactant like this compound to an anionic dye molecule typically leads to a noticeable change in the dye's electronic absorption spectrum. This spectral shift is indicative of the formation of a new complex with altered electronic properties.
The interaction between an anionic azo dye, C.I. Reactive Orange 16 (RO16), and the closely related cationic surfactant dodecylpyridinium chloride (DPC) provides a well-documented example of this phenomenon. The formation of a DPC-RO16 ion-pair complex results in a decrease in the maximum absorption of the dye solution. This occurs because the surfactant molecules form a complex with the dye, altering the environment around the dye's chromophore.
The binding constant (Kb), which quantifies the equilibrium between the free dye and surfactant molecules and the dye-surfactant complex, can be determined from these spectral changes. By monitoring the absorbance at a fixed wavelength while varying the surfactant concentration, the binding constant can be calculated using various models, such as the Benesi-Hildebrand equation.
Table 1: Illustrative Spectrophotometric Data for the Interaction of an Anionic Dye with a Cationic Surfactant
| Surfactant Concentration (M) | Absorbance at λmax |
| 0 | 1.577 |
| 1 x 10-5 | 1.452 |
| 2 x 10-5 | 1.338 |
| 4 x 10-5 | 1.156 |
| 8 x 10-5 | 0.989 |
Note: This data is representative and illustrates the typical trend observed in spectrophotometric titrations of anionic dyes with cationic surfactants.
The binding process is influenced by several factors, including the structure of the dye and surfactant, temperature, and the presence of electrolytes. For instance, the addition of electrolytes can impact the absorbance of the dye-surfactant complex by screening the charges, thereby affecting the stability of the complex. The order of effectiveness of different cations and anions in increasing the absorbance of the DPC-RO16 complex has been reported, highlighting the role of ionic species in modulating these interactions.
Conductometric Analysis of Dye-Surfactant Aggregation
When a cationic surfactant like this compound is added to a solution of an anionic dye, the initial conductivity of the solution is the sum of the conductivities of the individual ions. As the surfactant is added, the oppositely charged dye and surfactant ions associate to form a less-conducting ion pair or complex. This association leads to a deviation from the expected additive conductivity.
A key parameter derived from conductometric measurements is the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. However, in the presence of dye molecules, aggregation can occur at surfactant concentrations well below the CMC. This is often referred to as the critical aggregation concentration (CAC). The formation of these dye-surfactant aggregates is marked by a distinct break in the plot of conductivity versus surfactant concentration.
Table 2: Representative Conductometric Data for the Aggregation of an Anionic Dye with a Cationic Surfactant
| Surfactant Concentration (M) | Specific Conductance (μS/cm) |
| 0 | 50 |
| 1 x 10-5 | 55 |
| 2 x 10-5 | 60 |
| 4 x 10-5 | 65 |
| 8 x 10-5 | 68 |
| 1 x 10-4 | 70 |
Note: This data is for illustrative purposes, showing a change in the slope of conductivity with increasing surfactant concentration, indicative of aggregate formation.
From the conductometric data, thermodynamic parameters such as the equilibrium constant for the formation of the dye-surfactant ion pair can be calculated. Studies on similar systems have shown that the reaction between anionic dyes and cationic surfactants is often an enthalpy-driven process and is highly dependent on both temperature and the molecular structures of the interacting species. The analysis of conductivity plots provides valuable insights into the stoichiometry of the dye-surfactant aggregates and the energetics of their formation.
Interactions and Behavioral Studies of 1 Dodecylbenzyl Pyridinium Chloride in Diverse Systems
Modification of Rheological Properties of Colloidal Suspensions and Complex Fluids
1-(Dodecylbenzyl)pyridinium chloride, as a cationic surfactant, significantly alters the rheological properties of colloidal suspensions, particularly those involving negatively charged particles like bentonite (B74815) clays (B1170129). ijcea.orgresearchgate.net Bentonite dispersions in water typically form a "house-of-cards" structure due to electrostatic interactions between the negatively charged faces and positively charged edges of the clay platelets. researchgate.net This structure results in high viscosity, yield stress, and thixotropic behavior, meaning the suspension becomes less viscous when a shear force is applied and returns to a more solid-like state upon resting. ijcea.orgceon.rs
The introduction of this compound disrupts this native structure. The cationic pyridinium (B92312) headgroup adsorbs onto the negatively charged surfaces of the clay particles, neutralizing the surface charge. ijcea.org This action reduces the electrostatic repulsion between particles, leading to changes in the suspension's stability and flow characteristics.
At low concentrations, the surfactant can cause flocculation by neutralizing surface charges and allowing van der Waals forces to dominate, which may initially increase viscosity. However, as the concentration of this compound increases, a significant reduction in viscosity is typically observed. ijcea.org This is because the surfactant molecules form a layer on the clay particles, which not only neutralizes the charge but also creates a steric barrier, preventing the platelets from aggregating into the viscosity-building house-of-cards network. ijcea.org The behavior can shift from shear-thinning with a distinct yield stress towards more Newtonian flow characteristics. ijcea.org
Table 1: Effect of Cationic Surfactant Concentration on Rheological Properties of Bentonite Suspension
| Surfactant Concentration | Predominant Interaction | Effect on Clay Structure | Observed Rheological Change |
| Low | Charge Neutralization | Flocculation, particle aggregation | Initial increase in viscosity and yield stress |
| High | Steric Hindrance, Micelle Formation | Particle dispersion, disruption of network | Significant decrease in viscosity, shift towards Newtonian behavior |
Research on similar cationic surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTAB) has demonstrated this phenomenon clearly. The addition of CTAB to a bentonite suspension significantly reduces its viscosity and shifts its behavior from shear-thinning with a yield stress toward Newtonian. ijcea.org The specific effects depend on factors such as the clay concentration, the ionic strength of the medium, and the precise molecular structure of the surfactant. researchgate.netnih.govmdpi.com
Interaction with Polymeric Materials and Surface Modification
This compound can be used to modify the surface properties of polymeric materials, fundamentally altering their wettability and surface energy. imist.ma Polymers are often hydrophobic, meaning they repel water, which results in a high water contact angle. aalto.finih.gov For many applications, increasing the hydrophilicity (water-attractiveness) of a polymer surface is desirable.
As a surfactant, this compound possesses both a hydrophobic part (the dodecylbenzyl group) and a hydrophilic part (the cationic pyridinium headgroup). When applied to a polymer surface, these molecules tend to self-assemble at the interface. The hydrophobic tails interact with the hydrophobic polymer surface, while the hydrophilic pyridinium heads orient themselves towards the exterior. imist.ma
This orientation exposes a layer of hydrophilic groups to the environment, which can attract water molecules. The result is a decrease in the water contact angle and an increase in the surface energy of the polymer, making it more wettable. aalto.fimsu.rubiolinchina.com The extent of this modification depends on the concentration of the surfactant and the method of application.
Table 2: Representative Changes in Water Contact Angle on a Polymer Surface After Treatment with a Cationic Surfactant
| Surface | Treatment | Typical Water Contact Angle | Wettability |
| Untreated Polymer (e.g., Polystyrene) | None | > 90° | Hydrophobic |
| Treated Polymer | Application of this compound | < 90° | Increased Hydrophilicity |
This modification is crucial in applications where adhesion, printing, or biocompatibility are important factors. By rendering the surface more hydrophilic, subsequent coatings or biological materials can interact more favorably with the polymer.
Polymers are excellent electrical insulators, which allows them to accumulate static electrical charges on their surfaces. specialchem.com This static buildup can cause problems such as dust attraction, electrostatic discharge (ESD) that can damage sensitive electronics, and handling difficulties during processing. inchr-esd.com this compound, as a quaternary ammonium salt, is an effective antistatic agent. google.com
The mechanism behind its antistatic properties involves its surfactant nature and ionic character. When incorporated into or applied to the surface of a polymer, the this compound molecules migrate to the surface. The hydrophilic pyridinium headgroups attract moisture from the surrounding atmosphere. This thin layer of adsorbed water, combined with the mobile ions (pyridinium cations and chloride anions) from the surfactant, creates a conductive pathway along the polymer's surface.
This conductive layer allows static charges to dissipate rather than accumulate. nih.gov Consequently, the surface resistivity of the polymer is significantly reduced, often from the range of 10¹⁴–10¹⁶ ohms/square for an untreated polymer down to the antistatic range of 10⁹–10¹² ohms/square. researchgate.netspecialchem.com This makes the material suitable for applications where static control is critical, such as in electronics packaging and cleanroom environments. inchr-esd.com The effectiveness of these antistatic agents can be influenced by environmental humidity, as their function relies on attracting atmospheric moisture.
Table 3: Effect of this compound on the Surface Resistivity of a Polymer
| Material | Typical Surface Resistivity (ohms/square) | Classification |
| Untreated Polymer | 10¹⁴ – 10¹⁶ | Insulative |
| Polymer with Antistatic Agent | 10⁹ – 10¹² | Antistatic / Static Dissipative |
| Conductive Material | < 10⁵ | Conductive |
Formation of Nanohybrid Materials and Composites
This compound can act as a structure-directing agent, or template, in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970). pku.edu.cnnih.gov Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. The synthesis process, often a sol-gel method, relies on the self-assembly of surfactant molecules into micelles in a solution containing silica precursors (like tetraethyl orthosilicate, TEOS). nih.gov
In an aqueous solution above its critical micelle concentration, this compound molecules aggregate to form micelles, where the hydrophobic dodecylbenzyl tails form the core and the hydrophilic pyridinium heads form the outer surface. These micelles can arrange themselves into ordered liquid-crystalline phases.
The silica precursors, upon hydrolysis, form negatively charged silicate (B1173343) species that are electrostatically attracted to the positively charged pyridinium headgroups on the surface of the micelles. nih.gov As the silica polymerizes, it forms a solid framework around the micellar template. Subsequent removal of the organic surfactant template, typically through calcination or solvent extraction, leaves behind a rigid silica structure with a network of uniform, ordered pores that are replicas of the original micellar arrangement. pku.edu.cnnih.gov Pyridinium-based ionic liquids and surfactants have been successfully used in this templating role. mdpi.comarxiv.orgresearchgate.net
This compound is used to create organoclays, which are hybrid organic-inorganic nanocomposites. scispace.com This is achieved by intercalating the surfactant into the interlayer spaces of layered silicate clays like montmorillonite (B579905), a major component of bentonite. mdpi.comappliedmineralogy.com
Naturally occurring clays like montmorillonite are hydrophilic and have exchangeable inorganic cations (such as Na⁺ or Ca²⁺) residing in the galleries between their silicate layers. scispace.commdpi.com In an aqueous dispersion, the positively charged 1-(Dodecylbenzyl)pyridinium cations replace these inorganic cations through an ion-exchange process. scispace.com
The bulky organic cations enter the interlayer space, forcing the silicate layers apart. This process, known as intercalation, significantly increases the basal spacing (the distance between layers), which can be measured by X-ray diffraction (XRD). researchgate.netappliedmineralogy.com The long dodecylbenzyl tails of the surfactant molecules arrange themselves within the galleries, transforming the clay's surface from hydrophilic to organophilic (hydrophobic). mdpi.com This surface modification makes the organoclay compatible with organic polymers, allowing it to be dispersed into a polymer matrix to create polymer-clay nanocomposites with enhanced mechanical and thermal properties.
Table 4: Representative XRD Basal Spacing of Montmorillonite Clay Before and After Intercalation
| Clay Sample | Cation in Interlayer | Typical Basal Spacing (d₀₀₁) | Surface Character |
| Natural Montmorillonite | Na⁺, Ca²⁺ | ~1.2 - 1.5 nm | Hydrophilic |
| Organo-Montmorillonite | 1-(Dodecylbenzyl)pyridinium⁺ | > 1.8 nm | Organophilic |
The arrangement of the surfactant molecules within the clay galleries can vary from a monolayer to a bilayer or even a paraffin-like arrangement, depending on the surfactant concentration relative to the clay's cation exchange capacity (CEC). nih.gov
Catalytic Applications and Phase Transfer Catalysis
Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, in this case, a quaternary ammonium salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed. Common applications of phase transfer catalysis include nucleophilic substitution reactions, such as the Williamson ether synthesis, and dehydrohalogenation reactions.
In the context of the Williamson ether synthesis, a phase transfer catalyst promotes the reaction between an alkoxide or phenoxide salt (typically in the aqueous or solid phase) and an alkyl halide (in the organic phase) to form an ether. The general mechanism involves the quaternary ammonium cation pairing with the alkoxide/phenoxide anion and transferring it into the organic phase where it can react with the alkyl halide. While numerous other quaternary ammonium salts like tetrabutylammonium (B224687) bromide and benzyltriethylammonium chloride have been extensively studied and are commercially used for this purpose, specific data on the performance of this compound, such as reaction yields and optimal conditions, are not present in the reviewed literature.
Similarly, in dehydrochlorination reactions, particularly of polymers like poly(vinyl chloride) (PVC), phase transfer catalysts are employed to facilitate the removal of hydrogen chloride. The catalyst aids in the transport of a basic anion (e.g., hydroxide) from the aqueous phase to the organic polymer phase to effect the elimination reaction. Again, while the principle of PTC is well-established in this application, specific research detailing the catalytic efficiency and reaction kinetics for this compound is not available.
The potential of this compound as a phase transfer catalyst can be inferred from its structure. The presence of a long dodecyl chain and a benzyl (B1604629) group attached to the pyridinium cation imparts significant lipophilicity, which is a crucial characteristic for a phase transfer catalyst to be soluble and effective in the organic phase. The pyridinium moiety provides the necessary ionic character to interact with anions in the aqueous phase. However, without empirical data from dedicated research studies, any discussion on its specific catalytic activity, efficiency, and potential advantages over other established phase transfer catalysts remains speculative.
Due to the absence of specific research findings and data tables concerning the catalytic applications of this compound in the scientific literature, a detailed, evidence-based discussion as outlined in the user's request cannot be provided at this time.
Analytical Methodologies for the Detection and Quantification of 1 Dodecylbenzyl Pyridinium Chloride
Chromatographic Methods Development and Validation
Chromatography is a cornerstone for the separation and quantification of 1-(dodecylbenzyl)pyridinium chloride from complex mixtures. High-performance liquid chromatography (HPLC) is the most direct approach, while gas chromatography-mass spectrometry (GC-MS) requires a derivatization or degradation step due to the compound's non-volatile and ionic character.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds like pyridinium (B92312) salts. semanticscholar.org The development of an HPLC method for this compound involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Stationary and Mobile Phases: Methods for similar quaternary pyridinium salts often employ reversed-phase or mixed-mode chromatography. nih.govsielc.com A cyano-terminated stationary phase has been successfully used for separating N-alkylpyridinium salts with varying chain lengths. semanticscholar.orgnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.gov The addition of an ionic modifier like ammonium (B1175870) formate (B1220265) can aid in retaining and analyzing pyridinium chlorides. sielc.com For instance, a mobile phase composed of 45% acetonitrile and 55% water with 0.1 M sodium acetate, adjusted to pH 5.0, has been effective for separating a series of N-alkylpyridinium bromides. nih.gov
Detection: Due to the presence of the pyridinium and benzyl (B1604629) rings, UV detection is a common choice. The absorbance is often measured at wavelengths around 257-270 nm. nih.govresearchgate.net For compounds lacking a strong chromophore or for universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized. sielc.com Suppressed conductivity detection is another viable option for the analysis of quaternary surfactants. thermofisher.com When coupled with mass spectrometry (LC-MS), this approach provides high sensitivity and specificity, allowing for the determination of residues in complex matrices like dairy products. researchgate.net
Table 1: Examples of HPLC Conditions for Pyridinium Salt Analysis
| Analyte Type | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| N-Alkylpyridinium Salts (C8-C20) | Waters Spherisorb cyano (5 µm) | 45% Acetonitrile / 55% Water (0.1 M sodium acetate, pH 5.0) | UV (257 nm) | nih.gov |
| 1-Butylpyridinium Chloride | Newcrom AH (mixed-mode) | Acetonitrile / Water with Ammonium Formate | ELSD, CAD, ESI-MS | sielc.com |
| Dodecylpyridinium Chloride | Thermo Scientific Acclaim Surfactant | Not specified | Suppressed Conductivity | thermofisher.com |
| Cetylpyridinium (B1207926) Chloride (CPC) & Tetracaine | CN column (5 µm) | Methanol / Tetramethylammonium hydroxide (B78521) (20 mM) / KH2PO4 (3 mM) (90:10:3, v/v/v) | UV (230 nm) | nih.gov |
Direct analysis of this compound by GC-MS is not feasible because quaternary ammonium salts are non-volatile and thermally labile. american.edu Therefore, analytical approaches rely on converting the parent compound into a volatile species prior to or during GC analysis.
Pyrolysis-GC-MS (Py-GC-MS): A common and effective method is in-port pyrolysis, where the quaternary ammonium compound is thermally degraded in the hot GC injector port. american.edunih.gov This process typically results in a Hofmann elimination reaction, yielding a tertiary amine and an alkene, or a nucleophilic substitution reaction (dealkylation) yielding a tertiary amine and an alkyl halide. american.eduoup.com These volatile degradation products can then be separated by the GC column and identified by the mass spectrometer. nih.gov For a compound like this compound, pyrolysis would likely produce dodecylbenzylamine or related tertiary amines. The injector port temperature is a critical parameter, often set around 250 °C to ensure reproducible degradation. american.edu This technique has been successfully applied to identify the composition of complex commercial disinfectants containing various QACs. american.edunih.gov
Derivatization: While less common for QACs than pyrolysis, chemical derivatization can be employed to convert the analyte into a volatile form. This often involves cleaving the quaternary ammonium structure to form a tertiary amine. However, for pyridinium salts, derivatization strategies are more complex. Other types of chlorides, for example, have been derivatized using reagents like 1-propanol (B7761284) in a pyridine (B92270) solution to make them amenable to GC-MS analysis. rsc.orgresearchgate.net
Table 2: Principles of GC-MS Approaches for Quaternary Ammonium Compounds
| Method | Principle | Products Analyzed | Key Parameters | Reference |
|---|---|---|---|---|
| Pyrolysis-GC-MS | Thermal degradation (e.g., Hofmann elimination, dealkylation) in the hot GC injector. | Tertiary amines, alkenes, alkyl halides. | Injector Temperature (~250 °C). | american.edunih.gov |
| Ion-Pair Extraction followed by Pyrolysis-GC-MS | Extraction from a biological matrix as an ion pair (e.g., with iodide), followed by in-port pyrolysis. | Tertiary amines. | Extraction pH, solvent, counter-ion. | oup.comnih.gov |
Spectrophotometric and Spectroscopic Quantification Techniques
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of this compound, often based on the formation of colored complexes.
UV-Visible spectrophotometry is a widely applied technique for determining the concentration of QACs. researchgate.net These methods are typically based on the formation of an ion-pair between the cationic surfactant and an anionic dye. The resulting complex can be extracted into an organic solvent, or its properties can be measured directly in an aqueous or micellar medium.
A classic approach involves using an indicator dye like bromophenol blue. google.com In a buffered acidic solution (e.g., pH 3.0), the dye forms a water-insoluble complex with the quaternary ammonium compound. The concentration can be determined by measuring the color intensity of this complex. google.com Another method developed for cetylpyridinium chloride (a similar pyridinium QAC) utilizes the formation of a ternary complex with strontium(II) and bromopyrogallol red in a micellar medium. researchgate.net This complex formation leads to a significant increase in absorbance and a bathochromic shift (a shift to a longer wavelength), which enhances the sensitivity of the method. The maximum absorption for this specific complex was observed at 627.5 nm. researchgate.net For polydiallyldimethylammonium chloride, a method was developed based on its ion pair formation with (4-hydroxy-1-napthylazo) benzene-sulphonic acid, with the resulting colloid being dissolved in 1,4-dioxane (B91453) for measurement. scielo.org.za
Other spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primarily used for structural elucidation and confirmation rather than quantification. cdnsciencepub.comscispace.com However, they are invaluable tools for characterizing the compound and its derivatives. scispace.com
Electrochemical Detection Methods
Electrochemical sensors provide a rapid, sensitive, and often low-cost platform for the detection of electroactive species, including pyridinium salts. researchgate.netmdpi.com The electrochemistry of the pyridinium cation, which can undergo reduction, forms the basis of these detection methods. rsc.org
Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave adsorptive stripping voltammetry (SW-AdSV), are particularly useful. nih.gov These methods measure the current that results from the application of a varying potential to an electrode. The reduction potential of the pyridinium ion on a platinum electrode has been reported to be around -0.58 V versus a Saturated Calomel Electrode (SCE), though this potential is highly dependent on the electrode material. rsc.org On gold electrodes, for instance, the reduction is irreversible and occurs at a more negative potential of approximately -1.0 V vs Ag/AgCl. acs.org
To enhance sensitivity and selectivity, chemically modified electrodes are often employed. For example, ionic liquid-carbon paste electrodes (IL-CPEs) have been developed for the voltammetric determination of various organic compounds. nih.gov A study demonstrated that a carbon paste electrode modified with 1-butyl-3-methylpyridinium (B1228570) chloride could be used for the sensitive detection of UV filters. nih.gov Cholinesterase-based biosensors have also been developed to detect QACs based on their ability to inhibit the enzyme, offering a highly sensitive detection pathway. nih.gov
Table 3: Electrochemical Methods for Pyridinium Compound Detection
| Method | Electrode | Principle | Measured Parameter | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Platinum, Gold, Silver, Copper | Reduction of the pyridinium cation. | Reduction potential peak. | rsc.orgacs.org |
| Square-Wave Adsorptive Stripping Voltammetry (SW-AdSV) | Ionic Liquid-Carbon Paste Electrode (IL-CPE) | Adsorptive preconcentration followed by voltammetric stripping. | Peak current vs. concentration. | nih.gov |
| Enzyme Inhibition Biosensor | Cholinesterase-modified screen-printed carbon electrode | Inhibition of acetylcholinesterase or butyrylcholinesterase by QACs. | Change in enzyme activity signal. | nih.gov |
Sample Preparation and Matrix Effects in Analytical Studies
Effective sample preparation is critical for accurate quantification, as it serves to isolate this compound from interfering components of the sample matrix. researchgate.net The choice of preparation technique depends heavily on the nature of the sample (e.g., water, soil, biological tissue) and the analytical method to be used.
Extraction Techniques: For aqueous samples, solid-phase extraction (SPE) is a common and effective technique for concentrating QACs and removing interfering substances. researchgate.net Polymeric sorbents, such as Strata-X cartridges, have shown good recoveries (80-105%) for extracting QACs from seawater. researchgate.net Liquid-liquid extraction (LLE) using an ion-pairing agent is another established method. oup.com When collecting samples, it is crucial to use glass containers, as QACs are known to adsorb to plastic surfaces. hach.com For preservation, samples can be acidified to a pH below 2 and stored at low temperatures. hach.com
Matrix Effects: The matrix refers to all components in a sample other than the analyte of interest. wikipedia.org These components can significantly alter the analytical signal, an issue known as the matrix effect. wikipedia.org In mass spectrometry-based methods like LC-MS, matrix effects can cause signal suppression or enhancement, leading to underestimation or overestimation of the analyte concentration, respectively. bataviabiosciences.com For example, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source. bataviabiosciences.com
To compensate for matrix effects, several strategies are employed. The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is highly effective. researchgate.net Another common approach is the use of matrix-matched calibration standards, where the calibration curve is prepared in a blank sample matrix that is similar to the unknown samples. wikipedia.org The standard addition method, where known amounts of the analyte are added to aliquots of the sample, can also be used to overcome matrix effects, especially when a representative blank matrix is unavailable. wikipedia.org
Environmental Fate and Degradation Pathways of 1 Dodecylbenzyl Pyridinium Chloride
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes that break down chemical compounds. For 1-(dodecylbenzyl)pyridinium chloride, the most relevant of these processes are photochemical transformation and, to a lesser extent, hydrolysis.
Photochemical Transformation and Photolysis Kinetics
Photochemical transformation, or photolysis, is a key abiotic pathway for the degradation of many organic compounds in sunlit surface waters. This process can occur through direct photolysis, where the molecule itself absorbs sunlight and undergoes transformation, or indirect photolysis, where other light-absorbing substances in the water (like dissolved organic matter) produce reactive species that in turn degrade the compound.
For pyridinium-based compounds, both direct and indirect photolysis can be significant. Studies on various pyridinium (B92312) salts have shown they can undergo complex photochemical transformations, including cyclization reactions to form bicyclic aziridines. The kinetics of these reactions often follow pseudo-first-order models.
Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) and carbonate radicals (CO₃⁻), can also play a crucial role, particularly in waters with high dissolved organic carbon (DOC). For some pyridinium-based ionic liquids, the reaction with carbonate radicals is the dominant pathway at low DOC levels, while direct photolysis becomes more important at higher DOC concentrations. The half-lives for photolytic degradation can vary significantly depending on water chemistry, pH, and the intensity of solar radiation, ranging from hours to days.
Table 1: Photodegradation Data for a Structurally Related Pyridinium Compound (Pyridaben) in Various Aqueous Environments
| Water Type | Half-life (hours) | Kinetic Model |
|---|---|---|
| Distilled Water | 2.36 | Pseudo first-order |
| Rainwater | 1.36 | Pseudo first-order |
| Tap Water | 1.61 | Pseudo first-order |
| River Water | 1.77 | Pseudo first-order |
| Pond Water | 2.68 | Pseudo first-order |
This table is based on data for Pyridaben, a compound containing a pyridinium-like structure, to illustrate the kinetics of photolysis in different water types. rsc.org
Hydrolytic Degradation under Varying pH Conditions
Hydrolysis is the cleavage of chemical bonds by the addition of water. Quaternary ammonium (B1175870) compounds, including this compound, are characterized by a permanently charged nitrogen atom covalently bonded to four carbon atoms. This structure is notably stable and generally unreactive towards acids and most nucleophiles, including water. wikipedia.org
As a result, the quaternary ammonium cation is not susceptible to deprotonation or significant hydrolytic degradation under typical environmental pH conditions (pH 5-9). wikipedia.orgstackexchange.com While extreme pH conditions and high temperatures can induce degradation pathways like Hofmann elimination or dealkylation, these conditions are not representative of most natural environmental compartments. acs.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment. stackexchange.com
Biotic Degradation Studies and Microbial Transformation
Biotic degradation, mediated by microorganisms, is the primary pathway for the breakdown of most QACs in the environment. The efficiency and pathways of this process are highly dependent on the chemical structure of the QAC and various environmental factors.
Identification of Microbial Degradation Pathways and Metabolites
The biodegradation of QACs like this compound is generally initiated by microbial enzymes that cleave the long alkyl chain from the aromatic pyridinium headgroup. This initial step is critical as it often results in a significant reduction in the compound's toxicity.
For structurally similar benzalkonium chlorides (BACs), the primary degradation pathway involves the separation of the alkyl chain from the benzyl-dimethylamine moiety. This produces metabolites such as benzyldimethylamine (BDMA), which is reported to be 500 times less toxic than the parent BAC compound.
For pyridinium-based compounds, studies on various 1-alkyl-pyridinium salts suggest that biodegradation often begins with the enzymatic oxidation of the long alkyl chain, typically through hydroxylation, followed by β-oxidation. This process shortens the alkyl chain step-by-step. The pyridinium ring itself is more resistant to degradation, but its cleavage is the rate-limiting step for complete mineralization to carbon dioxide and water. rsc.org Once the ring is opened, the resulting aliphatic fragments are typically degraded rapidly. rsc.org
Table 2: Potential Microbial Degradation Metabolites of Structurally Similar Pyridinium and Alkylbenzyl Compounds
| Parent Compound Class | Initial Degradation Step | Key Intermediate Metabolites |
|---|---|---|
| Alkyl Benzyl (B1604629) QACs | C-N bond cleavage (dealkylation) | Benzyl-amine derivatives, long-chain fatty acids |
| 1-Alkylpyridinium Salts | Alkyl chain hydroxylation | Hydroxylated alkyl chains, carboxylated alkyl chains |
| 1-Alkylpyridinium Salts | Pyridinium ring cleavage | Aliphatic amine and acid fragments |
This table synthesizes findings from studies on analogous compound classes to predict the likely metabolites of this compound. rsc.orgnih.gov
Factors Influencing Biodegradation Efficiency
The rate and extent of the biodegradation of this compound are influenced by a multitude of interconnected factors. These factors determine whether the compound will be rapidly removed from the environment or persist for longer periods.
Chemical Structure: The length of the alkyl chain is a critical determinant. Some studies show that longer alkyl chains (like the dodecyl group) can enhance biodegradation rates, possibly by facilitating microbial uptake.
Concentration: While microorganisms can use QACs as a carbon and nitrogen source, high concentrations can be inhibitory or toxic to the microbial consortia responsible for their degradation.
Sorption and Bioavailability: Cationic QACs have a strong affinity for negatively charged surfaces like sludge, soil organic matter, and sediments. This sorption can significantly reduce the bioavailability of the compound for microbial degradation, thereby increasing its persistence.
Environmental Conditions: The presence of a suitable microbial community adapted to degrading QACs is essential. Other factors such as temperature, pH, oxygen availability (aerobic conditions are generally more favorable), and the presence of other organic matter can also impact degradation rates.
Table 3: Key Factors Affecting the Biodegradation of Quaternary Ammonium Compounds
| Factor | Influence on Biodegradation |
|---|---|
| Alkyl Chain Length | Longer chains may increase degradation rates in some pyridinium compounds. |
| Concentration | Low concentrations can serve as a substrate; high concentrations can be inhibitory to microbial activity. |
| Sorption to Solids | Strong sorption to sludge and sediment reduces bioavailability and slows degradation. |
| Oxygen Availability | Aerobic conditions are generally required for efficient biodegradation. |
| Microbial Community | Presence of adapted microbial consortia is crucial for degradation to occur. |
| Presence of Other Substrates | Co-metabolism with other carbon sources can enhance degradation. |
Persistence and Environmental Distribution Research
The environmental distribution of this compound is largely driven by its cationic nature, leading to strong adsorption to solid matrices. When released into wastewater, a significant portion of QACs is removed from the water phase by adsorbing to sludge during wastewater treatment. Consequently, high concentrations can be found in sewage sludge.
If this sludge is applied to agricultural land as a biosolid, the compound can be introduced into the terrestrial environment. In aquatic systems, QACs released from wastewater effluents tend to partition from the water column to suspended particles and bottom sediments. This strong sorption behavior limits their mobility in groundwater but contributes to their persistence in soil and sediment, where reduced bioavailability can lead to long half-lives.
Monitoring studies for specific alkylbenzyl pyridinium chlorides are not widely available, but data for the broader class of QACs show their ubiquitous presence in various environmental compartments.
Table 4: Typical Environmental Concentrations Reported for General Quaternary Ammonium Compounds (QACs)
| Environmental Compartment | Concentration Range |
|---|---|
| Wastewater Influent | 100 - 1,200 µg/L |
| Wastewater Effluent | <1 - 100 µg/L |
| Surface Water | <1 µg/L |
| Sewage Sludge / Biosolids | up to 500 mg/kg (dry weight) |
This table presents generalized concentration ranges for QACs in the environment to provide context for the potential distribution of this compound.
Advanced Analytical Techniques for Degradation Product Identification
The robust identification of degradation products of this compound in environmental matrices necessitates the use of sophisticated analytical instrumentation. The combination of chromatographic separation with high-resolution mass spectrometry and spectroscopic techniques is essential for the structural elucidation of unknown transformation products that may be present at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for analyzing non-volatile and polar compounds like this compound and its potential degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are employed for the initial separation of the parent compound from its various degradation products in a complex sample matrix. The choice of stationary phase (e.g., C18) and mobile phase composition is optimized to achieve efficient separation.
High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are critical for this analysis. They provide highly accurate mass measurements (typically with errors < 5 ppm), which allows for the confident determination of the elemental composition of the degradation products. This is a crucial first step in identifying unknown compounds.
Tandem Mass Spectrometry (MS/MS): By isolating a specific degradation product ion and subjecting it to fragmentation, MS/MS experiments provide valuable structural information. The resulting fragmentation pattern is a molecular fingerprint that helps in piecing together the structure of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS is excellent for proposing structures, NMR is the definitive technique for unambiguous structure confirmation.
Proton (¹H) and Carbon-13 (¹³C) NMR: These one-dimensional NMR experiments provide information about the chemical environment of hydrogen and carbon atoms in the molecule.
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within a molecule, which is vital for elucidating the complete structure of a novel degradation product. A significant challenge for NMR analysis is the need for isolation and purification of the degradation products, which can be difficult to achieve for compounds present at low concentrations in environmental samples.
The hypothetical application of these techniques to study the degradation of this compound would involve exposing the compound to relevant environmental conditions (e.g., microbial action, sunlight, ozonation) and then analyzing the resulting mixture. The data from these advanced analytical methods would be pieced together to propose and confirm the structures of the various degradation products, thereby elucidating the environmental degradation pathways of the parent compound.
Table of Potential Analytical Approaches for this compound Degradation Studies
| Analytical Technique | Application in Degradation Product Identification | Information Obtained |
| LC-HRMS (QTOF/Orbitrap) | Separation and detection of potential degradation products in environmental samples. | Accurate mass for elemental composition determination of parent and product ions. |
| LC-MS/MS | Structural elucidation of unknown degradation products. | Fragmentation patterns to infer molecular structure and identify functional groups. |
| ¹H and ¹³C NMR | Confirmation of the chemical structure of isolated degradation products. | Information on the number and type of hydrogen and carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural confirmation of purified degradation products. | Connectivity between atoms within the molecule. |
Future Research Directions and Emerging Paradigms for 1 Dodecylbenzyl Pyridinium Chloride
Exploration of Novel Synthetic Routes for Enhanced Sustainability
The traditional synthesis of pyridinium (B92312) salts often involves quaternization reactions that may use toxic solvents and require significant energy input. acs.orgnih.gov Future research is increasingly focused on developing greener, more sustainable synthetic methodologies. These efforts are centered on improving atom economy, reducing waste, and utilizing environmentally benign reagents and conditions.
Key areas of exploration include:
Solvent-Free and Greener Methods: Research into solvent-free, solid-phase synthesis for pyridinium salts has demonstrated superiority over conventional methods by offering a nontoxic approach, simpler reaction setups, and significantly reduced reaction times. acs.org This avoids the use of toxic organic solvents and complex purification steps like column chromatography. acs.org
Ultrasonic Irradiation: The use of ultrasonic irradiation presents a promising alternative for promoting quaternization reactions, potentially leading to higher yields and shorter reaction times under milder conditions, as demonstrated in the synthesis of other novel pyridinium-based ionic liquids. mdpi.com
Biodegradable Designs: A significant paradigm shift involves designing ionic liquids with inherent biodegradability. By incorporating ester functionalities into the side chains of pyridinium cations, researchers have successfully created compounds that are "readily biodegradable". rsc.org Applying this concept to 1-(dodecylbenzyl)pyridinium chloride could involve modifying its structure to include ester or other cleavable linkages, drastically reducing its environmental persistence. researchgate.net
Catalytic Innovations: The development of novel catalysts can make the synthesis of pyridinium derivatives more efficient. acs.org Exploring catalytic systems, including heterogeneous, homogeneous, and organocatalysts, could lead to more selective and energy-efficient production routes for this compound. researchgate.net
Future synthetic strategies will likely focus on a holistic approach, combining principles of green chemistry to create economically viable and ecologically sound manufacturing processes for this class of compounds. mdpi.comrsc.org
Advanced Understanding of Self-Assembly and Supramolecular Chemistry
The amphiphilic nature of this compound drives its self-assembly into complex supramolecular structures, such as micelles, in solution. nih.govresearchgate.net A deeper understanding of these processes is crucial for optimizing its performance in various applications. Future research will leverage advanced analytical techniques to probe and manipulate these assemblies with greater precision.
Emerging research directions include:
Influence of Molecular Architecture: Systematic studies on how variations in the alkyl chain, spacer groups, and counter-ions affect self-assembly are needed. Research on dicationic pyridinium surfactants has shown that hydrophilic spacers can lead to lower surface tension and more efficient micelle formation. nih.gov Similar investigations could fine-tune the properties of this compound.
Mixed-Surfactant Systems: Exploring the synergistic interactions between this compound and other types of surfactants (anionic, non-ionic, or other cationic surfactants) is a promising frontier. Blending pyridinium gemini (B1671429) surfactants with cationic lipids, for instance, has been shown to fluidize supramolecular assemblies and enhance their functionality in gene delivery systems. acs.org
Advanced Characterization: Techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) are essential for measuring the size and morphology of micelles and other aggregates. nih.gov Future studies will increasingly employ these methods to understand the complex structures formed by this compound in different environments.
Responsive Assemblies: A key area of development is the creation of "smart" materials where self-assembly can be controlled by external stimuli like pH, temperature, or light. researchgate.net For example, surfaces functionalized with pyridine (B92270) moieties can be "switched" from a neutral to a positive charge by altering the solution pH, demonstrating the potential for creating responsive systems. nih.gov
The table below summarizes the critical micelle concentration (CMC) for related pyridinium compounds, highlighting how molecular structure influences self-assembly. Future work on this compound will aim to populate such tables with more detailed data under various conditions.
| Compound | Chain Length | CMC (mol dm⁻³) | Comments |
| 1-Dodecylpyridinium Chloride | C12 | 1.5 x 10⁻² | Standard for comparison. researchgate.net |
| Gemini Pyridinium Surfactants | C12, C14 | Lower than conventional counterparts | Ether functionalization and gemini structure enhance self-assembly. nih.gov |
| Dicationic Pyridinium Surfactant (GS-OH) | - | Lowest among tested variants | Hydroxy spacer results in tighter micelle packing. nih.gov |
This table is for illustrative purposes, showing data for structurally related compounds to indicate research directions for this compound.
Development of Next-Generation Computational Models for Complex Interactions
Computational modeling has become an indispensable tool for predicting and understanding the behavior of complex chemical systems at the molecular level. nih.gov For this compound, next-generation computational models offer a pathway to elucidate its interactions with other molecules, surfaces, and biological systems, thereby accelerating the design of new applications.
Future computational research will likely focus on:
Advanced Force Fields: The development of "polarizable" force fields is critical for accurately modeling the many-body quantum effects and induction energy that govern the behavior of ionic liquids and surfactants. nih.gov These models provide a more realistic representation of charge distribution compared to traditional fixed-charge models.
Ab Initio Molecular Dynamics (AIMD): While computationally expensive, AIMD simulations, which solve the electronic structure on-the-fly, can provide deep insights into chemical processes like proton transfer and bond formation/breaking. nih.gov The use of more efficient methods like density functional tight binding (DFTB) is making these powerful simulations more accessible for larger systems and longer timescales. nih.gov
Predicting Thermodynamic Properties: Molecular dynamics simulations are increasingly used to calculate key thermodynamic values that govern self-assembly. researchgate.net Such simulations can predict hydration free energy and determine whether micelle formation is spontaneous and primarily entropy- or enthalpy-driven, providing a theoretical basis for experimental findings. researchgate.netrsc.org
Conformational and Reactivity Analysis: Density Functional Theory (DFT) calculations can be employed to determine the lowest energy conformations and rotational dynamics of pyridinium salts. mdpi.com This information is invaluable for understanding the compound's stability and predicting its reactivity in different chemical environments. mdpi.com
The following table outlines different computational methods and their potential applications in studying this compound.
| Computational Method | Key Application | Potential Insight |
| Molecular Dynamics (MD) with Polarizable Force Fields | Simulating self-assembly and bulk properties. | Accurate prediction of micelle structure, aggregation numbers, and interaction with interfaces. nih.gov |
| Ab Initio Molecular Dynamics (AIMD) / DFTB | Investigating reaction mechanisms and proton transfer. | Understanding chemical stability, degradation pathways, and catalytic activity. nih.gov |
| Density Functional Theory (DFT) | Calculating conformational energy and electronic structure. | Predicting the most stable molecular geometry and its impact on reactivity. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between molecular structure and activity. | Predicting biological activity or toxicity based on molecular descriptors. acs.org |
Integration into Novel Material Science Applications Beyond Current Scope
While this compound has established uses, its unique properties position it as a building block for a new generation of functional materials. Future research will explore its integration into advanced materials where its cationic and amphiphilic nature can be leveraged for novel functions. rsc.org
Emerging applications in material science include:
Functional Ionic Polymers: Pyridinium salts can be incorporated into polymer main chains to create functional ionic polymers. nih.gov These materials exhibit a range of interesting properties, including lyotropic liquid-crystallinity and light-emission, making them suitable for optoelectronic applications like polymer light-emitting diodes (PLEDs). nih.gov They can also be used to construct multilayer assemblies through layer-by-layer deposition. nih.gov
Metal-Organic Frameworks (MOFs): Pyridinium functionalities can be integrated into MOFs, creating bifunctional heterogeneous catalysts. acs.org Such pyridinium-functionalized ionic MOFs have shown significant catalytic activity for CO2 fixation, converting it into cyclic carbonates under mild, solvent-free conditions. acs.org
Advanced Sorbents: By grafting pyridinium moieties onto polymer resins, novel sorbents for hazardous metal ions can be created. mdpi.com The pyridinium cation provides an anion-binding site, while other functional groups can coordinate with metal cations, leading to high efficiency and selectivity for removing pollutants like Pb(II) and Zn(II) from aqueous solutions. mdpi.com
Sensors and Biosensors: The optical properties of polymers containing pyridinium moieties can be utilized for the detection of biomolecules. nih.gov For example, conjugated polyelectrolytes based on pyridinium salts have been developed into sensitive fluorescence-based biosensors for DNA detection. nih.gov
These emerging areas highlight a shift from using this compound as a simple surfactant to employing it as a sophisticated molecular component in the rational design of advanced functional materials. rsc.orgnih.gov
Q & A
Q. What are the standard synthetic routes for 1-(Dodecylbenzyl)pyridinium chloride, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via quaternization of pyridine with p-dodecylbenzyl chloride. Key conditions include:
- Solvent selection : Acetonitrile or ethanol under reflux (60–80°C) to enhance reactivity .
- Reaction time : 12–24 hours to ensure complete quaternization.
- Purification : Precipitation or crystallization from the reaction mixture, followed by vacuum drying. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of intermediates .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Storage : Use polyethylene or polypropylene containers in cool, dry environments (<25°C) to prevent degradation.
- Ventilation : Employ fume hoods or local exhaust systems to minimize inhalation risks .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the pyridinium ring and dodecylbenzyl group via <sup>1</sup>H and <sup>13</sup>C spectra.
- Mass Spectrometry (MS) : Validate molecular weight (C24H36ClN, 374.0 g/mol) .
- Elemental Analysis : Ensure >98% purity by comparing theoretical vs. experimental C/H/N/Cl ratios .
Q. What are the primary surfactant properties of this compound, and how do they compare to other cationic surfactants?
Its surfactant efficacy arises from the cationic pyridinium head and hydrophobic dodecylbenzyl tail. Critical parameters include:
- Critical Micelle Concentration (CMC) : Determined via conductivity or surface tension measurements.
- Comparison : Unlike shorter-chain analogs (e.g., cetylpyridinium chloride), its dodecylphenyl group enhances micelle stability and interfacial activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature data regarding the compound’s reaction kinetics or biological activity?
- Systematic replication : Reproduce studies using standardized protocols (e.g., solvent purity, temperature control).
- Control experiments : Test for hydrolytic byproducts (e.g., pyridine derivatives) under varying pH conditions .
- Meta-analysis : Compare datasets across studies to identify outliers caused by impurities or measurement artifacts.
Q. What experimental strategies can optimize the compound’s synthesis for scale-up while maintaining high purity?
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate quaternization.
- Solvent-free routes : Explore microwave-assisted synthesis to reduce reaction time and solvent waste .
- In-line monitoring : Use FTIR or HPLC to track reaction progress and terminate at peak yield .
Q. How does the dodecylbenzyl substituent influence the compound’s interaction with biological membranes or enzymes?
- Membrane fluidity assays : Use fluorescence anisotropy to measure disruption of lipid bilayers.
- Enzyme inhibition studies : Test binding affinity to targets (e.g., acetylcholinesterase) via kinetic assays. The bulky dodecylbenzyl group may enhance hydrophobic interactions, altering membrane permeability compared to linear-chain analogs .
Q. What are the environmental implications of this compound’s aquatic toxicity, and how can its ecological impact be mitigated?
- Acute toxicity testing : Perform Daphnia magna or algal growth inhibition assays (EC50 typically <1 mg/L) .
- Biodegradation studies : Evaluate microbial breakdown pathways under aerobic/anaerobic conditions.
- Waste treatment : Adsorption onto activated carbon or ozonation to reduce aqueous concentrations .
Q. What advanced spectroscopic methods are suitable for studying its hydrolysis pathways under acidic or basic conditions?
- UV-Vis spectroscopy : Monitor absorbance changes at 260 nm (pyridinium ring degradation).
- LC-MS/MS : Identify hydrolysis products like dodecylbenzyl alcohol and pyridine derivatives .
Q. How does the compound’s structure-activity relationship (SAR) guide the design of derivatives with enhanced antimicrobial properties?
- Chain length variation : Synthesize analogs with C10–C16 alkyl chains to balance hydrophobicity and solubility.
- Anion substitution : Replace chloride with bromide or iodide to modulate solubility and bioactivity .
- SAR modeling : Use molecular docking to predict interactions with bacterial cell walls or viral envelopes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
